5-bromo-4-chloro-1H-benzoimidazole

Catalog No.
S3314967
CAS No.
1008361-81-6
M.F
C7H4BrClN2
M. Wt
231.48
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-bromo-4-chloro-1H-benzoimidazole

CAS Number

1008361-81-6

Product Name

5-bromo-4-chloro-1H-benzoimidazole

IUPAC Name

5-bromo-4-chloro-1H-benzimidazole

Molecular Formula

C7H4BrClN2

Molecular Weight

231.48

InChI

InChI=1S/C7H4BrClN2/c8-4-1-2-5-7(6(4)9)11-3-10-5/h1-3H,(H,10,11)

InChI Key

MJXDWVUPIRXRDE-UHFFFAOYSA-N

SMILES

C1=CC(=C(C2=C1NC=N2)Cl)Br

Canonical SMILES

C1=CC(=C(C2=C1NC=N2)Cl)Br

5-Bromo-4-chloro-1H-benzoimidazole is an organic compound with the molecular formula C7H4BrClN2C_7H_4BrClN_2. It consists of a benzoimidazole core, which is a bicyclic structure containing both benzene and imidazole rings. The presence of bromine and chlorine substituents at the 5 and 4 positions, respectively, enhances its chemical reactivity and biological activity. This compound appears as a crystalline solid and has a molar mass of approximately 231.48 g/mol .

The chemical reactivity of 5-bromo-4-chloro-1H-benzoimidazole is influenced by its halogen substituents. It can participate in various nucleophilic substitution reactions due to the electrophilic nature of the bromine and chlorine atoms. Typical reactions include:

  • Nucleophilic Substitution: The halogens can be replaced by nucleophiles such as amines or alcohols, leading to the formation of new derivatives.
  • Coupling Reactions: The compound can undergo cross-coupling reactions, such as Suzuki or Sonogashira reactions, to form biaryl compounds when reacted with organoboron compounds or alkynes in the presence of palladium catalysts .

5-Bromo-4-chloro-1H-benzoimidazole has been studied for its potential biological activities. It exhibits:

  • Antimicrobial Properties: Similar compounds have shown effectiveness against various bacterial strains.
  • Anticancer Activity: Some studies indicate that benzoimidazole derivatives can inhibit cancer cell proliferation, making this compound a candidate for further pharmacological exploration .

Several synthetic routes have been developed for the preparation of 5-bromo-4-chloro-1H-benzoimidazole:

  • Halogenation of Benzoimidazole: Starting from benzoimidazole, bromination and chlorination can be performed using bromine and chlorine reagents under controlled conditions.
  • Cyclization Reactions: Synthesis can also be achieved through cyclization of appropriate precursors involving both halogens and nitrogen-containing groups .

The applications of 5-bromo-4-chloro-1H-benzoimidazole span multiple fields:

  • Pharmaceuticals: Its derivatives are being explored for use in drug development, particularly as potential anticancer agents.
  • Material Science: The compound can serve as a building block in the synthesis of novel materials with specific electronic properties .

Interaction studies have shown that 5-bromo-4-chloro-1H-benzoimidazole can interact with various biological targets:

  • Protein Kinases: It may act as an inhibitor for specific kinases, which are critical in cell signaling pathways related to cancer progression.
  • Enzyme Inhibition: Studies suggest that it could inhibit enzymes involved in metabolic processes, providing insights into its potential therapeutic applications .

Several compounds share structural similarities with 5-bromo-4-chloro-1H-benzoimidazole. Here is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
4-Bromo-1H-benzoimidazoleC7H5BrN2C_7H_5BrN_2Lacks chlorine; primarily studied for its antimicrobial properties.
4-Bromo-2-methyl-1H-benzimidazoleC8H8BrN2C_8H_8BrN_2Contains a methyl group; exhibits different biological activity profiles.
5-Bromo-1H-benzo[d]imidazol-2-amineC7H6BrN3C_7H_6BrN_3An amino derivative; potential for enhanced solubility and bioactivity.
4-Bromo-1H-benzo[d]imidazol-2-amineC7H6BrN3C_7H_6BrN_3Similar to above but with different substitution patterns affecting activity.

These compounds illustrate the diversity within the benzoimidazole family while emphasizing the unique characteristics of 5-bromo-4-chloro-1H-benzoimidazole due to its specific halogen substitutions and potential applications in medicinal chemistry .

XLogP3

2.8

Dates

Modify: 2023-08-19

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